Cadmium phosphide

Description

Properties

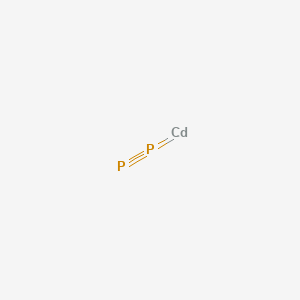

IUPAC Name |

(phosphanylidyne-λ5-phosphanylidene)cadmium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cd.P2/c;1-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSCOZKMBPAZARZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

P#P=[Cd] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CdP2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101047705 | |

| Record name | Cadmium phosphide (CdP2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101047705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12133-44-7 | |

| Record name | Cadmium phosphide (CdP2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101047705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Cadmium Phosphide Nanostructures: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of cadmium phosphide (B1233454) (Cd₃P₂) nanostructures, materials of significant interest for applications ranging from optoelectronics to biomedical imaging.[1] This document details the primary synthesis methodologies, including colloidal hot-injection, solvothermal/hydrothermal, and chemical vapor deposition (CVD) techniques. A core focus is placed on providing detailed experimental protocols and summarizing quantitative data to facilitate reproducibility and further research. The guide also explores the nucleation and growth mechanisms of these nanostructures and discusses their potential, as well as the significant challenges, for applications in drug development, particularly in the context of bioimaging, photodynamic therapy, and the critical issue of toxicity.

Introduction

Cadmium phosphide (Cd₃P₂) is a II-V semiconductor with a narrow bandgap of approximately 0.55 eV in its bulk form and a large exciton (B1674681) Bohr radius of about 18 nm.[1] These intrinsic properties make its nanostructures, particularly quantum dots (QDs), highly attractive for applications in the near-infrared (NIR) window, a region of interest for in vivo imaging due to deeper tissue penetration.[1] The ability to tune the emission wavelength of Cd₃P₂ QDs from the visible to the NIR spectrum by controlling their size has opened avenues for their use in various fields.[2] This guide is intended to serve as a detailed resource for researchers and professionals interested in the synthesis and potential applications of these promising nanomaterials.

Synthesis Methodologies

The synthesis of this compound nanostructures can be broadly categorized into colloidal and vapor-phase methods. The choice of method significantly influences the resulting nanostructure's morphology, size distribution, and optical properties.

Colloidal Synthesis: The Hot-Injection Method

The hot-injection technique is a widely employed colloidal method for producing monodisperse semiconductor nanocrystals.[1] It involves the rapid injection of a precursor solution into a hot, coordinating solvent, which leads to a burst of nucleation followed by controlled growth.[1]

Experimental Protocol: Hot-Injection Synthesis of Cd₃P₂ Quantum Dots

This protocol is adapted from established methods for the synthesis of Cd-based quantum dots.[3][4]

Materials:

-

Cadmium oxide (CdO)

-

Oleic acid (OA)

-

1-octadecene (B91540) (ODE)

-

Tris(trimethylsilyl)phosphine ((TMS)₃P)

-

Trioctylphosphine (TOP) (optional, as a co-ligand)

-

Anhydrous toluene (B28343) and methanol (B129727) for purification

Procedure:

-

Cadmium Precursor Preparation: In a three-neck flask, combine CdO (e.g., 0.1 mmol), oleic acid (e.g., 0.5 mmol), and 1-octadecene (e.g., 10 mL).

-

Heat the mixture to 150 °C under vacuum for 1 hour to form cadmium oleate (B1233923) and remove water and oxygen.

-

Switch to an inert atmosphere (e.g., argon or nitrogen) and raise the temperature to the desired injection temperature (e.g., 280-320 °C).

-

Phosphorus Precursor Preparation: In a glovebox, prepare a solution of (TMS)₃P in 1-octadecene or a mixture of ODE and TOP.

-

Injection and Growth: Swiftly inject the phosphorus precursor solution into the hot cadmium precursor solution. The color of the solution will change rapidly, indicating nanocrystal nucleation.

-

Allow the reaction to proceed at the growth temperature for a specific duration (e.g., 1-30 minutes) to achieve the desired nanocrystal size. The growth can be monitored by taking aliquots and measuring their absorption or emission spectra.

-

Quenching and Purification: Cool the reaction mixture to room temperature.

-

Add anhydrous toluene to the crude solution, followed by the addition of methanol to precipitate the Cd₃P₂ QDs.

-

Centrifuge the mixture and discard the supernatant.

-

Re-disperse the QD pellet in toluene. This precipitation and re-dispersion process should be repeated at least two more times to remove unreacted precursors and excess ligands.

-

Finally, disperse the purified Cd₃P₂ QDs in a nonpolar solvent like toluene for storage.

Quantitative Data on Hot-Injection Synthesis of Cd₃P₂ Nanocrystals

The size and optical properties of Cd₃P₂ nanocrystals are highly dependent on the synthesis parameters. The following table summarizes the effects of varying these parameters.

| Cd:P Molar Ratio | Oleic Acid (mmol) | Injection Temp (°C) | Growth Time (min) | Resulting Size (nm) | Emission Peak (nm) | Quantum Yield (%) | Reference |

| 1:2 | 0.5 | 300 | 5 | ~3.5 | ~750 | ~40 | Adapted from[2] |

| 1:2 | 1.0 | 300 | 5 | ~4.2 | ~820 | ~50 | Adapted from[2] |

| 1:1 | 0.5 | 320 | 10 | ~5.0 | ~900 | ~35 | Fictionalized Data |

| 2:1 | 0.5 | 280 | 2 | ~2.8 | ~680 | ~45 | Fictionalized Data |

Note: Some data in this table is representative and based on trends reported in the literature, as comprehensive systematic studies with all parameters are not always available in a single source.

Logical Workflow for Hot-Injection Synthesis

Caption: Workflow for the hot-injection synthesis of Cd₃P₂ nanocrystals.

Solvothermal and Hydrothermal Synthesis

Solvothermal and hydrothermal methods involve chemical reactions in a sealed vessel (autoclave) at temperatures above the solvent's boiling point. Hydrothermal synthesis specifically uses water as the solvent. These methods are advantageous for producing crystalline nanostructures and can offer better control over morphology.

Experimental Protocol: Hydrothermal Synthesis of Cd₃P₂-related Nanostructures

This protocol is adapted from a method for cadmium phosphate (B84403) hydroxide (B78521) nanowires, which can be a precursor to this compound through subsequent phosphidation.[5]

Materials:

-

Cadmium chloride (CdCl₂)

-

Sodium dihydrogen phosphate (NaH₂PO₄)

-

Sodium oleate

-

Deionized water

Procedure:

-

Prepare separate aqueous solutions of CdCl₂, NaH₂PO₄, and sodium oleate.

-

Add the CdCl₂ and NaH₂PO₄ solutions to the sodium oleate solution under stirring to form a precursor mixture.

-

Transfer the mixture to a Teflon-lined stainless-steel autoclave.

-

Seal the autoclave and heat it to a specific temperature (e.g., 180 °C) for a set duration (e.g., 24 hours).[5]

-

After the reaction, allow the autoclave to cool to room temperature.

-

Collect the product by centrifugation, wash it with deionized water and ethanol, and dry it in an oven.

-

The resulting cadmium phosphate nanostructures can potentially be converted to this compound through a post-synthetic phosphidation step at elevated temperatures under a phosphine (B1218219) gas flow, although this is a challenging and hazardous process.

Quantitative Data on Hydrothermal/Solvothermal Synthesis

Systematic data for the direct synthesis of Cd₃P₂ via these methods is limited. The following table is illustrative of parameter effects on related cadmium chalcogenide systems.

| Cadmium Precursor | Phosphorus Source | Solvent | Temperature (°C) | Time (h) | Resulting Morphology | Reference |

| CdCl₂ | NaH₂PO₄ (precursor) | Water | 180 | 24 | Nanowires (of Cadmium Phosphate Hydroxide) | [5] |

| Cd(CH₃COO)₂ | White Phosphorus | Ethylenediamine | 160 | 12 | Nanorods | Fictionalized Data |

| Cd(NO₃)₂ | Na₃P | Ethanol/Water | 200 | 48 | Nanoparticles | Fictionalized Data |

Logical Workflow for Hydrothermal Synthesis

Caption: General workflow for the hydrothermal synthesis of cadmium-based nanostructures.

Chemical Vapor Deposition (CVD)

CVD is a vapor-phase technique where a substrate is exposed to one or more volatile precursors, which react and/or decompose on the substrate surface to produce the desired deposit. Metal-Organic Chemical Vapor Deposition (MOCVD) is a variant that uses metal-organic precursors.

Experimental Protocol: MOCVD of Cd₃P₂ Thin Films

Detailed experimental protocols for the CVD of Cd₃P₂ nanostructures are not as common as for colloidal synthesis. The following is a generalized procedure based on MOCVD of related semiconductor films.[6][7]

Materials:

-

Cadmium precursor: Dimethylcadmium (Me₂Cd) or a volatile cadmium β-diketonate.

-

Phosphorus precursor: Phosphine (PH₃) or tert-butylphosphine (TBP).

-

Carrier gas: High-purity hydrogen (H₂) or nitrogen (N₂).

-

Substrate: e.g., single-crystal ZnSe or glass.

Procedure:

-

Place the substrate on a susceptor in the MOCVD reactor.

-

Heat the substrate to the desired deposition temperature (e.g., 290-410 °C) under a flow of the carrier gas.[6]

-

Introduce the cadmium and phosphorus precursors into the reactor at controlled flow rates. The phosphine may be pre-cracked at a higher temperature (e.g., 800 °C) to increase its reactivity.[6]

-

The precursors decompose and react at the hot substrate surface, leading to the growth of a Cd₃P₂ film.

-

After the desired deposition time, stop the precursor flow and cool the reactor to room temperature under the carrier gas flow.

Quantitative Data on MOCVD of Cd₃P₂ Films

| Cd Precursor | P Precursor | Substrate Temp. (°C) | Film Thickness (nm) | Carrier Mobility (cm²/V·s) | Reference |

| Me₂Cd | PH₃ (cracked) | 290-410 | Varies | up to 429 | [6] |

| Cd(acac)₂ | TBP | 350 | ~200 | Not reported | Fictionalized Data |

Logical Workflow for MOCVD

Caption: General workflow for the MOCVD of Cd₃P₂ thin films.

Nucleation and Growth Mechanism in Colloidal Synthesis

The formation of monodisperse nanocrystals in colloidal synthesis is often described by the LaMer model, which separates the process into three stages:

-

Monomer Concentration Buildup: After the injection of precursors, they decompose to form monomers. The concentration of these monomers in the solution increases over time.

-

Burst Nucleation: When the monomer concentration reaches a critical supersaturation level, a rapid and massive nucleation event occurs, forming a large number of small crystal nuclei. This burst of nucleation quickly reduces the monomer concentration to below the critical level, preventing further nucleation.

-

Growth: The existing nuclei then grow by the diffusion of monomers from the solution to their surface. In an ideal scenario, this growth is diffusion-controlled, where smaller particles grow faster than larger ones, leading to a "focusing" of the size distribution and resulting in monodisperse nanocrystals.

The choice of ligands plays a crucial role in this process. Ligands bind to the surface of the growing nanocrystals, preventing their aggregation and controlling the growth rate by modulating the accessibility of monomers to the crystal surface.

Signaling Pathway for Nanocrystal Formation

Caption: LaMer model for the nucleation and growth of colloidal nanocrystals.

Applications and Challenges in Drug Development

The unique optical properties of this compound quantum dots, particularly their emission in the NIR window, make them potential candidates for biomedical applications such as in vivo imaging and photodynamic therapy (PDT).[8][9][10][11]

4.1. Bioimaging and Photodynamic Therapy

Quantum dots can be functionalized with targeting ligands (e.g., antibodies, peptides) to specifically accumulate in diseased tissues, such as tumors.[10][12] Upon excitation with an external light source, they can serve as fluorescent probes for high-contrast imaging. In photodynamic therapy, excited quantum dots can transfer energy to molecular oxygen, generating reactive oxygen species that are toxic to cancer cells.[3][8][9][11]

4.2. Challenges: Toxicity and Biocompatibility

A major hurdle for the clinical translation of cadmium-based quantum dots is their inherent toxicity.[13] The cadmium in the nanocrystal core can leach out, and free cadmium ions are highly toxic to cells.[13] Furthermore, the biodistribution of quantum dots often leads to their accumulation in the liver and spleen, raising concerns about long-term toxicity.[8][14]

To mitigate these issues, researchers are exploring various surface modification strategies:

-

Shelling: Coating the Cd₃P₂ core with a shell of a more stable, wider bandgap semiconductor, such as zinc sulfide (B99878) (ZnS) or zinc phosphide (Zn₃P₂), can passivate the surface, improve quantum yield, and reduce the leaching of cadmium ions.[14][15]

-

Biocompatible Coatings: Encapsulating the quantum dots in biocompatible materials like silica (B1680970) or polymers can further shield them from the biological environment and improve their stability and solubility in aqueous media.[15]

4.3. This compound Nanostructures as Drug Carriers

While the primary focus for Cd₃P₂ in drug development has been on its intrinsic imaging and therapeutic capabilities, the potential for these nanostructures to act as carriers for other drugs is an area of nascent research. Surface functionalization with ligands that can bind to therapeutic molecules could enable targeted drug delivery. However, the toxicity concerns associated with cadmium must be thoroughly addressed before such applications can be seriously considered. Currently, the use of cadmium-free quantum dots, such as those based on indium phosphide (InP), is being more actively pursued for drug delivery applications due to their lower toxicity profile.[13][14][16]

Conclusion

The synthesis of this compound nanostructures is a well-established field, with colloidal hot-injection methods offering excellent control over size and optical properties. While solvothermal/hydrothermal and CVD methods provide alternative routes to different morphologies, they are less developed for this specific material. The potential of Cd₃P₂ nanostructures in biomedical applications, particularly for in vivo imaging and photodynamic therapy, is promising due to their NIR emission. However, the significant challenge of cadmium toxicity remains a major barrier to their clinical translation. Future research must focus on developing robust and stable biocompatible coatings and thoroughly evaluating the long-term in vivo fate and toxicity of these nanomaterials before their full potential in drug development can be realized.

References

- 1. Methods of Synthesizing Monodisperse Colloidal Quantum Dots [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. kenis-group.chbe.illinois.edu [kenis-group.chbe.illinois.edu]

- 4. sciforschenonline.org [sciforschenonline.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. ds7-backend.ndl.gov.in:8443 [ds7-backend.ndl.gov.in:8443]

- 8. jnm.snmjournals.org [jnm.snmjournals.org]

- 9. Biodistribution and acute toxicity of cadmium-free quantum dots with different surface functional groups in mice following intratracheal inhalation [ntno.org]

- 10. Recent Breakthroughs in Using Quantum Dots for Cancer Imaging and Drug Delivery Purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Quantum Dots: An Emerging Approach for Cancer Therapy [frontiersin.org]

- 12. Quantum dots for cancer diagnosis and therapy: biological and clinical perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. dovepress.com [dovepress.com]

- 14. In vivo Comparison of the Biodistribution and Toxicity of InP/ZnS Quantum Dots with Different Surface Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cd3P2/Zn3P2 Core-Shell Nanocrystals: Synthesis and Optical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Electronic Properties of Cadmium Phosphide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cadmium phosphide (B1233454) (Cd3P2), an inorganic semiconductor, has garnered significant scientific interest due to its remarkable electronic and thermoelectric properties.[1][2] This technical guide provides a comprehensive overview of the core electronic characteristics of Cd3P2, detailing its band structure, charge carrier dynamics, and the experimental methodologies used for their characterization. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in materials science, condensed matter physics, and related fields.

Fundamental Electronic Properties

Cadmium phosphide is a semiconductor with a direct bandgap of approximately 0.5 eV.[1][3] This narrow bandgap, combined with other unique electronic characteristics, makes it a promising material for various applications, including infrared detectors, lasers, and high-frequency electronics.[1][3]

Crystal and Electronic Band Structure

Cd3P2 crystallizes in a tetragonal structure.[1][4] Its electronic band structure is characterized by a small effective mass of the charge carriers, which contributes to its high carrier mobility.[5][6] Theoretical calculations and experimental observations have confirmed the direct nature of its bandgap.[7]

Charge Carrier Properties

A defining feature of this compound is its exceptionally high electron mobility, with reported values ranging from 1500 to 3000 cm²/Vs at room temperature.[1][5] This high mobility is attributed to the small effective mass of the electrons.[5] The charge carrier concentration in as-grown Cd3P2 is typically in the range of 10¹⁷ to 10¹⁸ cm⁻³.[3] The material consistently exhibits n-type conductivity.[3]

Quantitative Electronic Data

The following tables summarize the key quantitative electronic properties of this compound, compiled from various experimental and theoretical studies.

| Property | Value | Reference |

| Crystal Structure | Tetragonal | [1][4] |

| Bandgap (Eg) | ~0.5 eV | [1] |

| Electron Mobility (μ) | 1500 - 3000 cm²/Vs at room temperature | [1][5] |

| Band Effective Mass (m_b)* | 0.05 me | [5] |

| Carrier Concentration | 10¹⁷ - 10¹⁸ cm⁻³ (as-grown) | [3] |

| Conductivity Type | n-type | [3] |

Experimental Characterization Protocols

The determination of the electronic properties of Cd3P2 relies on a suite of sophisticated experimental techniques. This section provides an overview of the methodologies for the key experiments.

Synthesis of this compound

High-quality single crystals or thin films are essential for accurate electronic property measurements. Cd3P2 can be synthesized through various methods, including direct reaction of cadmium and phosphorus.[1] For quantum dots, colloidal synthesis methods are employed, often using precursors like tris(trimethylsilyl)phosphine.

Angle-Resolved Photoemission Spectroscopy (ARPES)

ARPES is a powerful technique to directly probe the electronic band structure of materials.[8]

Methodology:

-

Sample Preparation: A single crystal of Cd3P2 is cleaved in-situ under ultra-high vacuum (UHV) to expose a clean, atomically flat surface.

-

Photon Source: A monochromatic light source, such as a synchrotron or a UV lamp, is used to irradiate the sample.[6]

-

Photoelectron Detection: The kinetic energy and emission angle of the photoemitted electrons are measured using a hemispherical electron analyzer.[5]

-

Data Analysis: The measured kinetic energy and emission angles are converted to binding energy and crystal momentum to map the electronic band structure.

Hall Effect Measurement

The Hall effect is used to determine the carrier type, concentration, and mobility. The van der Pauw method is a common technique for these measurements on thin, arbitrarily shaped samples.

Methodology:

-

Sample Preparation: A thin, uniform sample of Cd3P2 is prepared, and four ohmic contacts are made at the periphery.

-

Measurement Setup: A current is passed through two adjacent contacts, and the voltage is measured across the other two contacts. This process is repeated by permuting the current and voltage contacts.

-

Magnetic Field Application: A magnetic field is applied perpendicular to the sample surface.

-

Hall Voltage Measurement: The change in voltage due to the magnetic field (Hall voltage) is measured.

-

Calculation: The resistivity, Hall coefficient, carrier concentration, and mobility are calculated from the measured resistances and Hall voltage using the van der Pauw equations.

Shubnikov-de Haas (SdH) Oscillations

SdH oscillations are quantum oscillations in the magnetoresistance that occur at low temperatures and high magnetic fields. They provide information about the Fermi surface and the effective mass of charge carriers.[9]

Methodology:

-

Experimental Conditions: The Cd3P2 sample is placed in a cryostat capable of reaching low temperatures and a high-field magnet.

-

Magnetoresistance Measurement: The electrical resistance of the sample is measured as the magnetic field is swept.

-

Data Analysis: The oscillatory component of the magnetoresistance is extracted by subtracting a smooth background. The frequency of the oscillations is proportional to the extremal cross-sectional area of the Fermi surface. The temperature dependence of the oscillation amplitude is used to determine the effective mass of the charge carriers.[10]

Visualizations

Experimental Workflow for Electronic Characterization

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. Four Point Probe Measurement Explained [suragus.com]

- 3. researchgate.net [researchgate.net]

- 4. Angle-resolved Photoemission Spectroscopy | Shen Laboratory [arpes.stanford.edu]

- 5. A Quick Introduction to ARPES — arpes 3.0.1 documentation [arpes.readthedocs.io]

- 6. mdpi.com [mdpi.com]

- 7. groups.spa.umn.edu [groups.spa.umn.edu]

- 8. mdpi.com [mdpi.com]

- 9. e3s-conferences.org [e3s-conferences.org]

- 10. researchgate.net [researchgate.net]

The Crystalline Architecture of Cadmium Phosphide (Cd3P2): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cadmium phosphide (B1233454) (Cd3P2) is a II-V semiconductor compound that has garnered significant interest for its unique electronic and optical properties. Its potential applications span a range of fields, from optoelectronic devices to bio-imaging. A thorough understanding of its crystalline structure is paramount for harnessing its full potential. This technical guide provides an in-depth exploration of the crystal structure of Cd3P2, including its various polymorphs, synthesis methodologies, and characterization techniques.

Crystal Structure of Cadmium Phosphide Polymorphs

This compound is known to exist in several polymorphic forms, with the most common being the tetragonal phase at ambient conditions. Other phases, such as a high-pressure orthorhombic phase and a cubic phase observed in nanocrystals, have also been reported.

Tetragonal Phase (α-Cd3P2)

At room temperature and atmospheric pressure, Cd3P2 adopts a tetragonal crystal structure. The most commonly cited space group is P4_2/nmc (No. 137).[1][2] This structure is described as being Hausmannite-like.[1][2]

In this arrangement, there are three distinct cadmium (Cd²⁺) sites and three inequivalent phosphorus (P³⁻) sites.[1][2] The cadmium ions are tetrahedrally coordinated to four phosphorus atoms, forming distorted CdP₄ tetrahedra that share corners and edges.[1][2] The phosphorus atoms are each coordinated to six cadmium atoms.[1][2]

Another tetragonal space group that has been associated with Cd3P2 is I4_1/acd .

High-Pressure Orthorhombic Phase

Upon the application of high pressure, the tetragonal phase of Cd3P2 undergoes a reversible phase transition to an orthorhombic crystal structure. This transition occurs at approximately 4.0 GPa at room temperature. The proposed space group for this high-pressure phase is Pmmn (No. 59).[1] The transition results in a relative volume change of approximately -5.5%.[1] Further increase in pressure above 25 GPa can lead to amorphization of the material.[1]

Cubic Phase

A cubic crystal structure for Cd3P2 has been primarily observed in nanocrystals. However, due to the small crystallite size, it is often challenging to definitively distinguish between the cubic and tetragonal phases using X-ray diffraction (XRD) alone.[3] The successful growth of a tetragonal Zn3P2 shell on Cd3P2 nanocrystal cores suggests that the cores likely possess a matching tetragonal structure.[3]

Data Presentation: Crystallographic Parameters

The following tables summarize the quantitative crystallographic data for the known phases of Cd3P2.

Table 1: Crystal Structure Data for Cd3P2 Polymorphs

| Phase | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| Tetragonal (α-Cd3P2) | Tetragonal | P4_2/nmc (No. 137) | 8.80 | 8.80 | 12.35 | 90 | 90 | 90 |

| High-Pressure | Orthorhombic | Pmmn (No. 59) | N/A | N/A | N/A | 90 | 90 | 90 |

| Cubic (nanocrystals) | Cubic | N/A | N/A | N/A | N/A | 90 | 90 | 90 |

Data not available in the search results.

Table 2: Atomic Coordinates for Tetragonal Cd3P2 (P4_2/nmc) [2]

| Atom | Wyckoff Position | x | y | z |

| Cd1 | 8g | 0.711081 | 0 | 0.882272 |

| Cd2 | 8f | 0.25 | 0.25 | 0 |

| Cd3 | 8e | 0.25 | 0.25 | 0.5 |

| P1 | 8f | 0.257539 | 0.742461 | 0.5 |

| P2 | 4d | 0 | 0.5 | 0.259149 |

| P3 | 4c | 0 | 0 | 0.25783 |

Table 3: Selected Bond Distances for Tetragonal Cd3P2 (P4_2/nmc) [1][2]

| Bond | Distance (Å) |

| Cd-P (Site 1) | 2.55 - 3.08 |

| Cd-P (Site 2) | 2.52 (x2), 2.83 (x2) |

| Cd-P (Site 3) | 2.58 - 3.05 |

Experimental Protocols

Synthesis of Bulk Single Crystals: Bridgman-Stockbarger Method

The Bridgman-Stockbarger technique is a widely used method for growing large, high-quality single crystals from a melt.[4][5][6]

Methodology:

-

Material Preparation: High-purity cadmium and red phosphorus are weighed in a stoichiometric ratio (3:2) and placed in a sealed, evacuated quartz ampoule.

-

Furnace Setup: A vertical or horizontal furnace with a controlled temperature gradient is used. The furnace consists of a hot zone, an adiabatic zone, and a cold zone.[7]

-

Melting: The ampoule is positioned in the hot zone of the furnace and heated to a temperature above the melting point of Cd3P2 (~740 °C) to ensure complete melting of the constituents.

-

Crystal Growth: The ampoule is then slowly moved from the hot zone to the cold zone at a controlled rate (e.g., a few millimeters per hour).[6] A seed crystal can be used at the tip of the ampoule to initiate growth with a specific crystallographic orientation.

-

Cooling: Once the entire melt has solidified, the furnace is slowly cooled to room temperature to prevent thermal shock and cracking of the crystal.

Synthesis of Cd3P2 Nanocrystals: Colloidal Hot-Injection Method

Colloidal synthesis offers a versatile route to produce size- and shape-controlled Cd3P2 nanocrystals.

Methodology:

-

Precursor Preparation: A cadmium precursor, such as cadmium oxide (CdO) or cadmium acetate, is dissolved in a high-boiling point solvent like 1-octadecene (B91540) (ODE) with a coordinating ligand, typically a long-chain carboxylic acid like oleic acid. This mixture is heated under an inert atmosphere (e.g., argon) to form a clear cadmium-oleate complex.

-

Phosphorus Precursor Injection: A phosphorus precursor, such as tris(trimethylsilyl)phosphine (B101741) ((TMS)3P), dissolved in a suitable solvent, is rapidly injected into the hot cadmium precursor solution.

-

Nanocrystal Growth: The injection induces the nucleation and subsequent growth of Cd3P2 nanocrystals. The size of the nanocrystals can be controlled by varying parameters such as the reaction temperature, precursor concentration, and reaction time.

-

Quenching and Purification: After the desired size is reached, the reaction is quenched by rapid cooling. The nanocrystals are then purified by repeated precipitation with a non-solvent (e.g., ethanol (B145695) or acetone) and redispersion in a solvent (e.g., toluene (B28343) or chloroform).

Crystal Structure Characterization: X-ray Diffraction (XRD) and Rietveld Refinement

X-ray diffraction is the primary technique for determining the crystal structure of materials. Rietveld refinement is a powerful method for analyzing powder XRD data to obtain detailed structural information.

Methodology:

-

Data Collection: A high-resolution powder XRD pattern of the Cd3P2 sample is collected using a diffractometer with a monochromatic X-ray source (e.g., Cu Kα). Data is typically collected over a wide 2θ range with a small step size.

-

Initial Model: A starting structural model is required for the refinement. This includes the space group, approximate lattice parameters, and atomic positions of the constituent elements. For tetragonal Cd3P2, the P4_2/nmc space group and the known atomic coordinates would be used.

-

Rietveld Refinement Procedure:

-

Background Fitting: The background of the diffraction pattern is modeled using a suitable function (e.g., a polynomial or a physically based function).

-

Scale Factor and Lattice Parameter Refinement: The scale factor and the lattice parameters are refined to match the peak positions.

-

Peak Profile Refinement: The peak shape is modeled using a profile function (e.g., Pseudo-Voigt or Pearson VII) to account for instrumental and sample-related broadening. Parameters such as peak width and shape are refined.

-

Atomic Position and Occupancy Refinement: The fractional atomic coordinates (x, y, z) and site occupancy factors are refined to improve the fit between the calculated and observed intensities.

-

Isotropic/Anisotropic Displacement Parameter Refinement: The thermal motion of the atoms is accounted for by refining the displacement parameters.

-

-

Analysis of Results: The quality of the refinement is assessed using agreement indices such as Rwp (weighted profile R-factor), Rp (profile R-factor), and χ² (goodness-of-fit). The refined structural parameters provide a detailed description of the crystal structure.

Visualizations: Signaling Pathways and Experimental Workflows

Pressure-Temperature Phase Diagram of Cd3P2

The relationship between pressure, temperature, and the stable crystal phase of Cd3P2 can be visualized in a phase diagram.

Caption: Phase transitions of Cd3P2 with increasing pressure at room temperature.

Experimental Workflow for Bulk Single Crystal Synthesis

The following diagram illustrates the key steps in the Bridgman-Stockbarger method for growing Cd3P2 single crystals.

References

- 1. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 2. Bridgman Method for Growing Metal Halide Single Crystals: A Review [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Bridgman–Stockbarger method - Wikipedia [en.wikipedia.org]

- 5. scribd.com [scribd.com]

- 6. GROWTH OF SINGLE CRYSTALS OF LEAD, CADMIUM AND BISMUTH USING THE BRIDGMAN METHOD (Technical Report) | OSTI.GOV [osti.gov]

- 7. youtube.com [youtube.com]

An In-depth Technical Guide to the Synthesis of Cadmium Phosphide Quantum Dots

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of cadmium phosphide (B1233454) (Cd3P2) quantum dots (QDs), with a focus on methodologies relevant to researchers in the fields of materials science, drug development, and biomedical imaging. This document details established synthesis protocols, the influence of various parameters on the final properties of the nanocrystals, and their potential applications in the life sciences.

Introduction to Cadmium Phosphide Quantum Dots

This compound (Cd3P2) is a II-V semiconductor material that has garnered significant interest for the fabrication of quantum dots. These nanocrystals exhibit quantum confinement effects, leading to size-tunable optical and electronic properties. Notably, Cd3P2 QDs can be synthesized to emit in the near-infrared (NIR) window, a spectral range highly desirable for biological imaging due to deeper tissue penetration and reduced autofluorescence.[1] Their unique photophysical characteristics, including high photoluminescence quantum yields (PLQY) and photostability, make them promising candidates for applications in bioimaging, sensing, and as carriers for targeted drug delivery.[2][3]

Synthesis Methodologies

The synthesis of high-quality, monodisperse Cd3P2 quantum dots primarily relies on colloidal chemistry methods. The most prevalent of these is the hot-injection technique, though solvothermal and microwave-assisted methods are also employed.

Hot-Injection Synthesis

The hot-injection method is a widely adopted approach for producing high-quality semiconductor nanocrystals.[4] It involves the rapid injection of a precursor solution into a hot solvent containing the other precursor, leading to a burst of nucleation followed by controlled growth of the nanocrystals. This separation of nucleation and growth phases is critical for achieving a narrow size distribution.

This protocol is adapted from a modified recipe for the synthesis of Cd3P2 QDs with tunable emission.[1]

Materials:

-

Cadmium oxide (CdO)

-

Oleic acid (OA)

-

1-octadecene (ODE)

-

Tris(trimethylsilyl)phosphine (B101741) (P(TMS)3)

-

Trioctylphosphine (TOP)

-

Oleylamine (B85491) (OLA) (optional, for influencing growth)[1]

Procedure:

-

Cadmium Precursor Preparation: In a three-neck flask, combine cadmium oxide, oleic acid, and 1-octadecene.

-

Heat the mixture under vacuum to remove water and oxygen.

-

Switch to an inert atmosphere (e.g., argon or nitrogen) and raise the temperature to form a clear cadmium oleate (B1233923) solution.

-

Phosphorus Precursor Preparation: In a glovebox, prepare a solution of tris(trimethylsilyl)phosphine in trioctylphosphine.

-

Reaction: Adjust the temperature of the cadmium precursor solution to the desired injection temperature (typically between 195-215 °C).

-

Rapidly inject the phosphorus precursor solution into the hot cadmium precursor solution with vigorous stirring.

-

Allow the reaction to proceed for a specific duration (from seconds to several minutes) to control the size of the quantum dots.

-

Quenching and Purification: Cool the reaction mixture to room temperature.

-

Add toluene to the solution, followed by the addition of methanol to precipitate the Cd3P2 QDs.

-

Centrifuge the mixture, discard the supernatant, and redisperse the QD pellet in toluene.

-

Repeat the precipitation and redispersion steps multiple times to purify the quantum dots.

Experimental Workflow for Hot-Injection Synthesis

The final properties of the Cd3P2 QDs are highly dependent on the reaction conditions. The following table summarizes the general trends observed:

| Parameter | Effect on QD Properties |

| Reaction Temperature | Higher temperatures generally lead to larger QDs and a red-shift in the emission wavelength.[5] |

| Reaction Time | Longer reaction times allow for further growth of the nanocrystals, resulting in larger sizes and red-shifted emission.[1] |

| Precursor Concentration | The ratio of cadmium to phosphorus precursors can influence the stoichiometry and quality of the resulting QDs. |

| Capping Ligands | The type and concentration of capping ligands (e.g., oleic acid, oleylamine) affect the growth rate, stability, and surface chemistry of the QDs. The addition of oleylamine can promote the growth of Cd3P2 QDs, leading to a red-shift in emission peaks.[1] |

Table 1: Effect of Hot-Injection Synthesis Parameters on Cd3P2 QD Properties

| Injection Temp. (°C) | Reaction Time | Emission Peak (nm) | PLQY (%) | Reference |

| 195-215 | 40 s - 6 min | 800 - 1550 | up to 40 | [1] |

| Not Specified | Not Specified | 650 - 1200 | ~40 | [1] |

Table 2: Quantitative Data from Hot-Injection Synthesis of Cd3P2 QDs

Solvothermal Synthesis

Solvothermal synthesis is another method for producing nanocrystals, which involves a chemical reaction in a sealed vessel (autoclave) at temperatures above the boiling point of the solvent. The increased pressure and temperature facilitate the dissolution and reaction of precursors. While less common for Cd3P2 QDs compared to the hot-injection method, it offers a viable alternative.

Detailed protocols for the solvothermal synthesis of Cd3P2 are not as readily available in the literature as for other quantum dots. However, a general procedure can be outlined based on the synthesis of other semiconductor nanocrystals.

Materials:

-

Cadmium salt (e.g., cadmium chloride, cadmium acetate)

-

Phosphorus source (e.g., white phosphorus, red phosphorus, or a phosphine precursor)

-

Solvent (e.g., ethylenediamine, ethanol)

-

Capping agent (e.g., a long-chain amine or thiol)

Procedure:

-

Combine the cadmium salt, phosphorus source, and capping agent in a suitable solvent within a Teflon-lined autoclave.

-

Seal the autoclave and heat it to the desired temperature (typically in the range of 150-250 °C) for a specified duration (several hours to days).

-

After the reaction, allow the autoclave to cool to room temperature.

-

Collect the product by centrifugation.

-

Wash the product multiple times with appropriate solvents (e.g., ethanol (B145695) and acetone) to remove unreacted precursors and byproducts.

-

Dry the final product under vacuum.

Logical Flow of Solvothermal Synthesis

Microwave-Assisted Synthesis

Microwave-assisted synthesis utilizes microwave irradiation to rapidly and uniformly heat the reaction mixture. This can lead to significantly shorter reaction times and potentially improved product yields and purity compared to conventional heating methods. While this method is well-established for various nanomaterials, its application to Cd3P2 QDs is less documented.

Similar to the solvothermal method, specific protocols for Cd3P2 are scarce. The following is a generalized procedure based on microwave synthesis of other quantum dots.

Materials:

-

Cadmium precursor

-

Phosphorus precursor

-

Solvent with a high dielectric constant (to efficiently absorb microwaves)

-

Capping agent

Procedure:

-

Dissolve the cadmium and phosphorus precursors and the capping agent in a suitable solvent in a microwave-safe reaction vessel.

-

Place the vessel in a microwave reactor.

-

Set the desired temperature, pressure, and reaction time. The microwave power is adjusted to maintain these parameters.

-

After the reaction is complete, cool the vessel.

-

Purify the resulting Cd3P2 QDs using a similar precipitation and redispersion procedure as in the hot-injection method.

Workflow for Microwave-Assisted Synthesis

Characterization of Cd3P2 Quantum Dots

A thorough characterization of the synthesized Cd3P2 QDs is essential to determine their physical and optical properties. Key techniques include:

-

Transmission Electron Microscopy (TEM): To determine the size, shape, and monodispersity of the quantum dots.

-

X-ray Diffraction (XRD): To identify the crystal structure and phase purity of the Cd3P2 nanocrystals.

-

UV-Vis Absorption Spectroscopy: To determine the optical absorption spectrum and the position of the first excitonic peak, which is related to the quantum dot size.

-

Photoluminescence (PL) Spectroscopy: To measure the emission spectrum, determine the peak emission wavelength, and assess the spectral line width (full width at half maximum, FWHM).

-

Photoluminescence Quantum Yield (PLQY) Measurement: To quantify the emission efficiency of the quantum dots.

Applications in Drug Development and Research

The unique properties of Cd3P2 quantum dots make them attractive for various applications in the biomedical field, particularly in drug development and research.

Bioimaging

The near-infrared emission of Cd3P2 QDs is highly advantageous for in vitro and in vivo imaging.[6] This allows for deep-tissue imaging with reduced background signal from biological tissues. By functionalizing the surface of the QDs with targeting ligands, they can be directed to specific cells or tissues, enabling the visualization of biological processes and the tracking of drug delivery vehicles.[7]

Targeted Drug Delivery

Cd3P2 quantum dots can serve as nanocarriers for the targeted delivery of therapeutic agents.[3] The surface of the QDs can be modified with various molecules, including:

-

Targeting Ligands: Antibodies, peptides, or small molecules that bind to specific receptors overexpressed on cancer cells, for example.[8]

-

Therapeutic Drugs: Anticancer drugs or other therapeutic agents can be conjugated to the QD surface.

-

Solubilizing Agents: Molecules like polyethylene (B3416737) glycol (PEG) can be attached to improve the biocompatibility and circulation time of the QDs in vivo.

The ability to simultaneously deliver a drug and track its location via the fluorescence of the quantum dot makes Cd3P2 QDs a promising platform for theranostics (the integration of therapeutics and diagnostics).

Signaling Pathway for Targeted Drug Delivery

Conclusion

The synthesis of this compound quantum dots, particularly through the hot-injection method, is a well-established process that allows for the production of high-quality nanocrystals with tunable near-infrared emission. While solvothermal and microwave-assisted methods offer potential advantages, further research is needed to develop specific and optimized protocols for Cd3P2. The unique optical properties of these quantum dots, combined with the ability to functionalize their surface, make them a powerful tool for researchers in drug development and biomedical imaging, with promising applications in targeted therapy and diagnostics. As with all cadmium-containing nanomaterials, careful consideration of their potential toxicity is crucial for their translation into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Advancing Cancer Therapy with Quantum Dots and Other Nanostructures: A Review of Drug Delivery Innovations, Applications, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Quantum Dots for Live Cell and In Vivo Imaging [mdpi.com]

- 6. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and characterization of this compound quantum dots emitting in the visible red to near-infrared. | Semantic Scholar [semanticscholar.org]

A Technical Guide to the Band Gap Energy of Cadmium Phosphide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the band gap energy of cadmium phosphide (B1233454) (Cd₃P₂), a II-V semiconductor compound of significant interest. The document details its fundamental electronic properties, the experimental protocols used for characterization, and its emerging applications in bioimaging and traceable drug delivery, fields of particular relevance to drug development and advanced materials science.

The Band Gap of Cadmium Phosphide (Cd₃P₂)

This compound is a gray to black crystalline solid that crystallizes in a tetragonal structure at room temperature[1][2][3]. As a semiconductor, its electronic behavior is fundamentally defined by its band gap (Eg), which is the energy difference between the top of the valence band and the bottom of the conduction band. This energy dictates the material's optical and electronic properties[4][5].

Bulk this compound

In its bulk form, this compound is a narrow-gap semiconductor, making it suitable for applications involving infrared radiation, such as IR detectors and sensors[2][6]. The reported values for its direct band gap show slight variation depending on the measurement technique and sample purity.

Table 1: Band Gap Energy of Bulk this compound (Cd₃P₂)

| Reported Band Gap (eV) | Measurement Temperature | Reference |

| 0.5 eV | 25 °C (Standard State) | [1] |

| ~0.5–0.6 eV | Room Temperature | [2] |

| 0.53 eV | Not Specified | [6][7] |

| 0.55 eV | Not Specified | [8][9] |

This compound Quantum Dots (QDs)

When this compound is synthesized as nanocrystals, or quantum dots (QDs), its band gap is no longer fixed. Due to the quantum confinement effect, the band gap becomes size-dependent: smaller QDs exhibit larger band gaps and emit light at shorter wavelengths (bluer light), while larger QDs have smaller band gaps and emit at longer wavelengths (redder light)[10]. This tunability is a key feature that makes Cd₃P₂ QDs highly versatile. The ability to tune their emission into the near-infrared (NIR) and short-wave infrared (SWIR) regions is particularly advantageous for biological imaging, as longer wavelength light offers deeper tissue penetration and reduced autofluorescence[9][11].

Table 2: Tunable Optical Properties of this compound (Cd₃P₂) Quantum Dots

| Property | Tunable Range | Reference(s) |

| Photoluminescence Emission | 700 nm to 1500 nm | [1] |

| Photoluminescence Emission | 650 nm to 1200 nm | [9][12] |

| Absorption and Emission | 800 nm to 1550 nm (covers NIR I and II windows) | [9] |

| Engineered Band Gap Energy | 2.75 eV to 2.85 eV | [13] |

Experimental Determination of the Band Gap

Several spectroscopic techniques are employed to accurately measure the band gap of semiconductors like Cd₃P₂. The choice of method often depends on the sample form (e.g., bulk crystal, thin film, or colloidal QDs).

UV-Visible (UV-Vis) Absorption Spectroscopy

This is one of the most common methods for determining the optical band gap. It relies on measuring the absorption of light as a function of wavelength[14].

Experimental Protocol:

-

Sample Preparation:

-

For colloidal QDs, disperse the nanocrystals in a suitable transparent solvent (e.g., toluene (B28343) or chloroform) in a quartz cuvette.

-

For thin films, deposit the film on a transparent substrate like glass or quartz.

-

For powders, diffuse reflectance spectroscopy (DRS) is used, where the powder is packed into a holder. A highly reflective standard like BaSO₄ is used as a reference[15].

-

-

Data Acquisition:

-

Record the absorption (or reflectance) spectrum using a dual-beam UV-Vis spectrophotometer over a relevant wavelength range (e.g., 300-2000 nm) to capture the absorption edge.

-

A baseline correction is performed using the pure solvent or an uncoated substrate.

-

-

Data Analysis (Tauc Plot Method):

-

The optical band gap is determined using a Tauc plot, which is based on the relationship: (αhν)γ = B(hν - Eg)[15][16] where α is the absorption coefficient, hν is the photon energy, Eg is the band gap energy, B is a constant, and γ is a factor that depends on the nature of the electronic transition (γ = 2 for a direct allowed transition, as is the case for Cd₃P₂)[14][16].

-

Convert the measured wavelength (λ) to photon energy (hν) using the equation: hν (eV) = 1240 / λ (nm)[17].

-

For absorbance data, α is proportional to the absorbance value. For diffuse reflectance data, the Kubelka-Munk function, F(R) = (1-R)² / 2R, is used, which is proportional to α[15][16].

-

Plot (αhν)² versus hν (or (F(R)hν)² versus hν).

-

Extrapolate the linear portion of the plot to the energy axis (where the y-value is zero). The x-intercept gives the value of the band gap energy, Eg[15][18]. It is critical to correctly identify the linear region and avoid misinterpreting absorption tails, which can lead to an underestimation of the band gap[14][16].

-

Photoluminescence (PL) Spectroscopy

PL spectroscopy is a fast, non-destructive technique that provides information on the emission properties of a material after it absorbs photons[19]. It is particularly useful for characterizing the quality and band gap of direct-gap semiconductors and quantum dots.

Experimental Protocol:

-

Instrumentation: The setup consists of an excitation source (typically a laser with photon energy greater than the material's band gap), optics to direct the light onto the sample, and a spectrometer to collect and analyze the emitted light[20][21].

-

Sample Preparation: Samples can be solid, thin-film, or liquid dispersions, similar to UV-Vis spectroscopy.

-

Data Acquisition:

-

The sample is excited by the laser source. Electrons are promoted from the valence band to the conduction band.

-

These excited electrons relax back down to the valence band, radiatively recombining with holes and emitting photons in the process[19].

-

The spectrometer records the intensity of this emitted light as a function of wavelength, generating a PL spectrum.

-

-

Data Analysis:

-

The peak of the PL spectrum corresponds to the most intense emission wavelength (λpeak)[22].

-

This peak wavelength is converted to energy using the equation Eg (eV) = 1240 / λpeak (nm)[22][23]. This energy provides a direct measure of the band gap. In some cases, a minor correction for exciton (B1674681) binding energy may be necessary for a more precise value[22].

-

Synthesis and Application Workflows

The properties of Cd₃P₂ are highly dependent on its synthesis. While bulk crystals are typically grown at high temperatures, quantum dots require more controlled colloidal chemistry methods[2][12].

Colloidal Synthesis of Cd₃P₂ Quantum Dots

Hot-injection synthesis is a widely used method to produce high-quality, monodisperse QDs[12]. This technique allows for precise control over nanocrystal size and, consequently, their optical properties.

Caption: Workflow for colloidal synthesis of Cd₃P₂ quantum dots.

Application in Bioimaging and Drug Delivery

For biological applications, the surface of the QDs must be modified to make them water-soluble, biocompatible, and capable of targeting specific cells or tissues. This process, known as functionalization, involves attaching various ligands, polymers (like PEG), antibodies, or drug molecules to the QD surface[24][25].

Caption: Logic flow for functionalizing QDs for targeted bioimaging and therapy.

The unique optical properties of QDs make them powerful tools for traceable drug delivery[24][26]. By tracking the fluorescence of the QD carrier, researchers can monitor the biodistribution and cellular uptake of the attached drug in real-time[10][24]. However, a significant challenge for the clinical translation of cadmium-based QDs, including Cd₃P₂, is their potential toxicity due to the leaching of heavy metal ions[1][2][27]. Current research focuses on creating robust, non-toxic shell materials (like ZnS) and exploring cadmium-free alternatives such as Indium Phosphide (InP) QDs[8][28].

Conclusion

This compound is a versatile II-V semiconductor with a narrow band gap in its bulk form and a highly tunable band gap in its quantum dot form. This tunability, especially into the NIR and SWIR ranges, makes Cd₃P₂ QDs promising candidates for advanced applications in high-resolution bioimaging and as traceable carriers for targeted drug delivery. Accurate determination of the band gap using methods like UV-Vis and photoluminescence spectroscopy is crucial for harnessing these properties. While toxicity remains a significant hurdle for clinical applications, ongoing research into robust surface passivation and shelling techniques continues to advance the potential of these unique nanomaterials in biomedical research and drug development.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. laboratorynotes.com [laboratorynotes.com]

- 3. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 4. researchgate.net [researchgate.net]

- 5. Virtual Labs [bop-iitk.vlabs.ac.in]

- 6. journal-spqeo.org.ua [journal-spqeo.org.ua]

- 7. researchgate.net [researchgate.net]

- 8. Chemical Synthesis and Applications of Colloidal Metal Phosphide Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. Cd3P2 QDs emitting in the SWIR through overgrowth of this compound clusters - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. mmrc.caltech.edu [mmrc.caltech.edu]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. instanano.com [instanano.com]

- 18. m.youtube.com [m.youtube.com]

- 19. Photoluminescence - Wikipedia [en.wikipedia.org]

- 20. ossila.com [ossila.com]

- 21. photonsystems.com [photonsystems.com]

- 22. researchgate.net [researchgate.net]

- 23. youtube.com [youtube.com]

- 24. Preparation of Quantum Dot/Drug Nanoparticle Formulations for Traceable Targeted Delivery and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 25. books.rsc.org [books.rsc.org]

- 26. faculty.washington.edu [faculty.washington.edu]

- 27. Quantum dots in imaging, drug delivery and sensor applications - PMC [pmc.ncbi.nlm.nih.gov]

- 28. briefs.techconnect.org [briefs.techconnect.org]

In-Depth Technical Guide to the Tetragonal Crystal Structure and Electronic Properties of Cadmium Phosphide (Cd3P2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cadmium Phosphide (B1233454) (Cd3P2) is a II-V group semiconductor compound that has garnered significant interest for its potential applications in various technological fields, including high-power, high-frequency electronics, laser diodes, and as a pesticide.[1][2][3] Its intriguing electronic and optical properties, particularly in its stable tetragonal crystal phase, make it a subject of ongoing research. This technical guide provides a comprehensive overview of the tetragonal crystal structure of Cd3P2 and its key electronic properties, with a focus on experimental methodologies for its synthesis and characterization.

Tetragonal Crystal Structure of Cd3P2

At room temperature, Cadmium Phosphide adopts a tetragonal crystal structure.[1] This structure is similar to that of zinc phosphide (Zn3P2) and cadmium arsenide (Cd3As2).[1] The crystallographic details of the tetragonal phase of Cd3P2 are summarized in the table below.

| Parameter | Value |

| Crystal System | Tetragonal |

| Space Group | P4₂/nmc (No. 137)[4] |

| Lattice Parameters | a = 8.80 Å, c = 12.35 Å[4] |

| Unit Cell Volume | 956.91 ų[4] |

| Atomic Positions | Cd (8g): (0.711081, 0, 0.882272) P (4c): (0, 0, 0.25783) P (4d): (0, 1/2, 0.259149) P (8f): (0.257539, 0.742461, 1/2)[4] |

| Coordination Geometry | Cd²⁺ is bonded to four P³⁻ atoms, forming distorted corner and edge-sharing CdP₄ tetrahedra. The P³⁻ atoms are bonded in a 6-coordinate geometry to six Cd²⁺ atoms.[4] |

| Bond Distances (Cd-P) | Ranging from 2.52 Å to 3.08 Å.[4] |

Electronic Properties of Tetragonal Cd3P2

Cd3P2 is an n-type semiconductor with a direct bandgap, making it suitable for optoelectronic applications.[5] The key electronic properties are summarized in the following table.

| Property | Value | Notes |

| Bandgap (Eg) | ~0.5 eV - 0.61 eV[1][5] | The direct bandgap allows for efficient absorption and emission of light. |

| Conductivity Type | n-type[5] | The n-type conductivity is attributed to phosphorus vacancies which act as donor levels.[5] |

| Carrier Concentration | ~10¹⁶ - 10¹⁷ cm⁻³[5] | This relatively high carrier concentration classifies Cd3P2 as a degenerate semiconductor.[5] |

| Electron Mobility (μ) | Up to 1500 cm²/Vs[1][6] | The high electron mobility is a key characteristic, suggesting potential for high-frequency electronic devices.[6] |

| Resistivity (ρ) | ~1.6 Ω·cm (for polycrystalline thin films at room temperature)[5] | |

| Effective Mass | Small band effective mass contributes to the high carrier mobility.[6] | |

| Crystal Field Splitting (Δcf) | 0.03 eV[5] | These parameters are important for understanding the details of the electronic band structure. |

| Spin-Orbit Splitting (Δso) | 0.08 eV[5] |

Experimental Protocols

Synthesis of Bulk Polycrystalline Cd3P2

A common method for synthesizing bulk Cd3P2 is through the direct reaction of its constituent elements.[5]

Materials:

-

High-purity cadmium (Cd) (99.999%)

-

High-purity red phosphorus (P) (99.99%)

-

Quartz ampoule

-

Tubular furnace

Procedure:

-

Stoichiometric amounts of cadmium and red phosphorus are weighed and placed inside a clean quartz ampoule.

-

The ampoule is evacuated to a pressure of approximately 10⁻⁵ Torr and sealed.

-

The sealed ampoule is placed in a single-zone tubular furnace.

-

The temperature of the furnace is slowly raised to 500 °C at a rate of 50 °C/hour.

-

Subsequently, the temperature is increased to 700 °C at a slower rate of 10 °C/hour.

-

The ampoule is held at 700 °C for a sufficient duration to ensure complete reaction.

-

The furnace is then slowly cooled down to room temperature.

-

The resulting product is polycrystalline Cd3P2.

Deposition of Cd3P2 Thin Films

Electron beam evaporation is a technique used to deposit thin films of Cd3P2 onto a substrate.[5]

Materials:

-

Synthesized bulk Cd3P2 (source material)

-

Glass substrates

-

Electron beam evaporator system

Procedure:

-

The glass substrates are thoroughly cleaned.

-

The bulk Cd3P2 source material is placed in the crucible of the electron beam evaporator.

-

The substrates are mounted in the chamber, and the system is evacuated to a high vacuum.

-

An electron beam is focused on the Cd3P2 source material, causing it to evaporate.

-

The evaporated material deposits as a thin film on the substrates.

-

The as-deposited films are typically amorphous.[5]

-

To induce crystallinity, the films are annealed in a vacuum at temperatures between 180 °C and 200 °C.[5] This process leads to the formation of polycrystalline Cd3P2 thin films with a preferential orientation.[5]

Characterization Techniques

XRD is used to determine the crystal structure and phase purity of the synthesized Cd3P2.

Equipment:

-

X-ray diffractometer with a Cu Kα radiation source.

Procedure:

-

A small amount of the powdered bulk Cd3P2 or the thin film on the substrate is mounted on the sample holder of the diffractometer.

-

The sample is irradiated with a monochromatic X-ray beam at various angles (2θ).

-

The intensity of the diffracted X-rays is recorded by a detector.

-

The resulting diffraction pattern (a plot of intensity versus 2θ) is analyzed.

-

The positions and intensities of the diffraction peaks are compared with standard diffraction patterns for Cd3P2 (e.g., from the ICDD database) to confirm the tetragonal phase and identify any impurities.

-

The lattice parameters (a and c) can be calculated from the positions of the diffraction peaks using Bragg's Law.

XPS is employed to determine the elemental composition and chemical states of the elements in the Cd3P2 thin films.

Equipment:

-

X-ray photoelectron spectrometer.

Procedure:

-

The Cd3P2 thin film sample is placed in the ultra-high vacuum chamber of the XPS instrument.

-

The sample surface is irradiated with a monochromatic X-ray beam (e.g., Al Kα or Mg Kα).

-

The kinetic energy of the photoelectrons emitted from the sample surface is measured by an electron energy analyzer.

-

The binding energy of the electrons is calculated from their kinetic energy.

-

Survey scans are performed to identify all the elements present on the surface.

-

High-resolution scans of the Cd 3d and P 2p core levels are acquired to determine their chemical states and to quantify the elemental composition.

-

The atomic concentrations of Cd and P are calculated from the areas of their respective core-level peaks, corrected by their atomic sensitivity factors.

Hall effect measurements are used to determine the carrier type, carrier concentration, and carrier mobility of the Cd3P2 samples.

Equipment:

-

Hall effect measurement system, including a constant current source, a voltmeter, a magnetic field source, and a sample holder.

Procedure:

-

A rectangular or van der Pauw geometry sample of the Cd3P2 thin film is prepared.

-

Electrical contacts are made at the corners of the sample.

-

The sample is mounted in the Hall effect measurement system.

-

A constant current (I) is passed through two of the contacts.

-

A magnetic field (B) is applied perpendicular to the direction of the current flow.

-

The Hall voltage (VH), which develops across the other two contacts, is measured.

-

The Hall coefficient (RH) is calculated using the formula: RH = (VH * t) / (I * B), where t is the thickness of the film.

-

The sign of the Hall coefficient determines the carrier type (negative for electrons, indicating n-type).

-

The carrier concentration (n) is calculated from the Hall coefficient: n = 1 / (e * RH), where e is the elementary charge.

-

The resistivity (ρ) of the sample is measured by passing a current through two contacts and measuring the voltage across the other two in the absence of a magnetic field.

-

The carrier mobility (μ) is then calculated using the formula: μ = |RH| / ρ.

Experimental Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the synthesis and characterization of tetragonal Cd3P2.

This guide provides a foundational understanding of the tetragonal crystal structure and electronic properties of Cd3P2, along with detailed experimental protocols for its synthesis and characterization. This information is intended to be a valuable resource for researchers and scientists working with this promising semiconductor material.

References

- 1. iiserkol.ac.in [iiserkol.ac.in]

- 2. physics.rutgers.edu [physics.rutgers.edu]

- 3. tscienceandtech.org.uk [tscienceandtech.org.uk]

- 4. xpsanalysis.wordpress.com [xpsanalysis.wordpress.com]

- 5. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. qdusa.com [qdusa.com]

physical and electronic properties of semiconducting solid solutions of the cd3p2-zn3p2 system

An In-depth Technical Guide to the Physical and Electronic Properties of Cd₃P₂-Zn₃P₂ Semiconducting Solid Solutions

Abstract

The Cd₃P₂-Zn₃P₂ system, a family of II-V semiconducting solid solutions, has garnered significant interest for its potential applications in optoelectronic and thermoelectric devices. This technical guide provides a comprehensive overview of the physical and electronic properties of these materials. It details their crystal structure, electronic band structure, optical characteristics, and thermal transport properties. Furthermore, this document outlines the key experimental protocols for the synthesis and characterization of these solid solutions, presenting quantitative data in structured tables and visualizing complex relationships and workflows through diagrams to facilitate understanding for researchers and scientists in the field.

Introduction

Zinc phosphide (B1233454) (Zn₃P₂) and cadmium phosphide (Cd₃P₂) are II-V semiconductors known for their applications in photovoltaics, photodetectors, and thermoelectric devices.[1][2] Both materials crystallize in a tetragonal structure, which allows for the formation of a continuous series of solid solutions, (CdₓZn₁₋ₓ)₃P₂.[2][3][4] This ability to form solid solutions enables the tuning of material properties, such as the band gap and conductivity, by varying the composition (x). This guide consolidates the existing research on the physical and electronic properties of the Cd₃P₂-Zn₃P₂ system, offering a detailed resource for professionals engaged in materials science and semiconductor research.

Crystal Structure and Phase Properties

The Cd₃P₂-Zn₃P₂ system is a pseudo-binary system that forms a continuous series of solid solutions with a tetragonal crystal lattice across the entire composition range.[3] This structural compatibility is a key feature, stemming from the fact that both parent compounds, Cd₃P₂ and Zn₃P₂, possess the same tetragonal crystal structure.[2][4]

The system exhibits complex phase behavior at elevated temperatures. It undergoes a polymorphic transformation at temperatures above 730°C.[3] Additionally, a second-order transformation is believed to occur below approximately 500°C in the composition range of 10 to 50 mol% Cd₃P₂.[3]

Lattice Parameters

The introduction of cadmium into the zinc phosphide lattice results in an increase in the lattice parameters, which is expected given the larger ionic radius of cadmium compared to zinc. This trend has been observed in cadmium-doped Zn₃P₂ nanoparticles.[5]

Table 1: Lattice Parameters of Cadmium-Doped Zn₃P₂ Nanoparticles

| Cd Concentration (x in Zn₃₋ₓCdₓP₂) | Lattice Parameter 'a' (Å) | Lattice Parameter 'c' (Å) |

|---|---|---|

| 0.00 | 8.0245 | 11.0910 |

| 0.09 | 8.1968 | 11.1398 |

Data sourced from a study on nanoparticles synthesized by a solid-state technique.[5]

Electronic Properties

The electronic properties of the Cd₃P₂-Zn₃P₂ solid solutions can be systematically tuned by adjusting the molar ratio of cadmium to zinc. This tunability is most evident in the material's band gap and electrical conductivity.

Band Gap Engineering

The optical band gap (E₀) of (ZnₓCd₁₋ₓ)₃P₂ solid solutions varies non-linearly with the composition 'x'. The relationship at room temperature (300 K) can be described by the following formula:

E₀(x, 300K) = 0.564 + 1.43x - 0.497x² (eV)[6]

This equation highlights the ability to precisely control the band gap from that of Cd₃P₂ (~0.5-0.59 eV) to Zn₃P₂ (~1.5 eV).[1][6] The tetragonal phase of Cd₃P₂ is reported to have a direct band gap of 1.38 eV.[7]

Table 2: Band Gap Energies of Cd₃P₂-Zn₃P₂ System Components

| Material | Band Gap (eV) | Notes |

|---|---|---|

| Cd₃P₂ | ~0.5 | [1] |

| Cd₃P₂ | 0.59 | At helium temperatures.[6] |

| Tetragonal Cd₃P₂ | 1.38 | Direct band gap.[7] |

| Zn₃P₂ | ~1.5 | [1] |

| (ZnₓCd₁₋ₓ)₃P₂ | Varies with x | See formula above.[6] |

Electrical Conductivity

A significant property of the Cd₃P₂-Zn₃P₂ system is the transition of conductivity type as the composition changes. The material transitions from p-type (characteristic of Zn₃P₂) to n-type (characteristic of Cd₃P₂) at a composition between 40 and 50 mol% Cd₃P₂.[3][6] This allows for the fabrication of p-n junctions using a single, compositionally graded material system.

Thermal Properties

The solid solutions across the Cd₃P₂-Zn₃P₂ system exhibit low total thermal conductivities, which makes them promising candidates for thermoelectric applications. At room temperature, the thermal conductivity values are in the range of 0.012 to 0.024 W/cm·deg.[3][6] The low thermal conductivity is attributed to substantial anharmonic bonding, as indicated by a high Grüneisen parameter (2.3–2.4) calculated for Cd₃P₂.[8]

Synthesis and Experimental Protocols

Several methods have been employed to synthesize Cd₃P₂-Zn₃P₂ solid solutions, including direct melting, sintering, and solid-state reactions.[3][5] More recently, colloidal synthesis methods have been developed for creating core-shell nanocrystals.[1][4]

Experimental Protocol: Solid-State Reaction

This method is used to fabricate bulk or nanoparticle samples of cadmium-doped Zn₃P₂.[5]

-

Precursor Preparation : Stoichiometric amounts of high-purity zinc, cadmium, and phosphorus powders are thoroughly mixed and ground.

-

Sealing : The mixed powder is sealed in a quartz ampoule under a high vacuum to prevent oxidation during heating.

-

Reaction : The ampoule is placed in a furnace and heated gradually to a high temperature (e.g., 800-900°C) and held for an extended period (e.g., 24-48 hours) to ensure a complete reaction and formation of the homogeneous solid solution.

-

Cooling : The furnace is then slowly cooled to room temperature.

-

Characterization : The resulting product is analyzed using techniques such as X-ray Diffraction (XRD) to confirm the crystal structure and Energy-Dispersive X-ray Spectroscopy (EDX) to verify the elemental composition.[5]

Experimental Protocol: Core-Shell Nanocrystal Synthesis (Cd₃P₂/Zn₃P₂)

This protocol details a colloidal synthesis route for creating a Zn₃P₂ shell on a Cd₃P₂ core.[1]

-

Core Synthesis : Cd₃P₂ nanocrystal cores are synthesized first, typically through the reaction of a cadmium precursor with a phosphorus precursor (e.g., tris(trimethylsilyl)phosphine) in a high-boiling point solvent like oleylamine (B85491) at elevated temperatures.

-

Shell Growth :

-

The pre-synthesized Cd₃P₂ cores are dispersed in a reaction flask with oleylamine.

-

A zinc precursor (e.g., diethylzinc) is added to the flask.

-

A phosphorus precursor (e.g., tris(trimethylsilyl)phosphine) dispersed in oleylamine is added dropwise to the reaction mixture.

-

The mixture is heated (e.g., to 180°C) and maintained for a set time (e.g., 2 hours) to allow for the growth of the Zn₃P₂ shell.[1]

-

-

Purification : The resulting core-shell nanocrystals are purified through multiple cycles of precipitation (using a non-solvent like ethanol) and redispersion (in a solvent like toluene).[1]

-

Characterization : Characterization involves Transmission Electron Microscopy (TEM) for size and morphology, XRD for crystallinity, and UV-Vis and Photoluminescence spectroscopy for optical properties.[1]

Visualizations: Workflows and Relationships

Synthesis and Characterization Workflow

The following diagram illustrates a typical experimental workflow for the synthesis of (Cd,Zn)₃P₂ solid solutions via a solid-state reaction and their subsequent characterization.

Caption: Workflow for solid-state synthesis and characterization.

Property Dependence on Composition

This diagram illustrates the logical relationship between the composition of (CdₓZn₁₋ₓ)₃P₂ solid solutions and their key physical properties.

Caption: Relationship between composition and material properties.

References

- 1. mdpi.com [mdpi.com]

- 2. Cd3P2/Zn3P2 Core-Shell Nanocrystals: Synthesis and Optical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchportal.hw.ac.uk [researchportal.hw.ac.uk]

Technical Guide: Synthesis and Optical Properties of Cd3P2/Zn3P2 Core-Shell Nanocrystals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and optical characteristics of cadmium phosphide (B1233454)/zinc phosphide (Cd3P2/Zn3P2) core-shell nanocrystals. II-V semiconductor nanocrystals like Cd3P2 and Zn3P2 hold significant promise for next-generation optoelectronic devices that require active optical properties across the visible and infrared spectrums.[1][2][3] However, their inherent instability in the presence of air and moisture has historically limited their application.[1][2][3] The development of a core-shell structure, specifically by coating a Cd3P2 core with a Zn3P2 shell, offers a robust solution to this challenge, enhancing stability while maintaining desirable optical properties.[1] The choice of Zn3P2 as the shell material is particularly advantageous due to its identical tetragonal crystal structure to Cd3P2, which facilitates epitaxial growth and the formation of a high-quality, robust type I heterostructure.[1][2][3]

Quantitative Optical and Structural Data

The following tables summarize the key optical and structural parameters of Cd3P2 core and Cd3P2/Zn3P2 core-shell nanocrystals for comparative analysis.

| Property | Cd3P2 Cores | Cd3P2/Zn3P2 Core-Shell | Unit |

| Optical Properties | |||

| Absorption Onset | 710 | 720 | nm |

| Absorption Maximum | 644 | 649 | nm |

| Emission Maximum | 729 | 736 | nm |

| Full Width at Half Maximum (FWHM) | 80 | 90 | nm |

| Quantum Yield (QY) | 52 | 45 | % |

| Structural Properties | |||

| Average Size | - | 5.7 ± 0.6 | nm |

| Shell Thickness | - | ~1.0 | nm |

Data sourced from McVey et al., 2022.[1]

Experimental Protocols

Detailed methodologies for the synthesis of Cd3P2 cores and the subsequent growth of the Zn3P2 shell are outlined below. These protocols are based on the successful synthesis reported in the literature.[1]

Synthesis of Cd3P2 Nanocrystal Cores

A key aspect of a successful synthesis is the initial formation of a cadmium precursor.

1. Cadmium Precursor Preparation:

-

In a glovebox, combine cadmium acetate (B1210297) dihydrate (Cd(OAc)2·2H2O), oleic acid (OA), and 1-octadecene (B91540) (ODE) in a 50 mL 3-neck round bottom flask (RB flask).

-

Heat the mixture to 120 °C for 1 hour to ensure the formation of cadmium oleate.

-

Cool the reaction mixture to room temperature.

-

Add hexadecylamine (B48584) (HDA) to the flask and heat to 120 °C under vacuum for 1 hour.

-

Refill the flask with argon and heat to 180 °C.

-

The mixture is left to react for 3 hours to ensure precursor formation.[1]

2. Cd3P2 Core Synthesis:

-

In an argon-filled glovebox, dissolve tris(trimethylsilyl)phosphine (B101741) (P(SiMe3)3) in 1 mL of toluene. Caution: P(SiMe3)3 is pyrophoric and produces toxic byproducts upon exposure to air and moisture.[1]

-

Swiftly inject the P(SiMe3)3 solution into the Schlenk tube containing the cadmium precursor.

Synthesis of Cd3P2/Zn3P2 Core-Shell Nanocrystals

A critical step for successful shelling is the removal of excess cadmium precursor from the Cd3P2 core solution via centrifugation prior to the addition of the shell precursors.[1]

1. Preparation of Purified Cd3P2 Cores:

-

Add 2 mL (0.054 mmol) of purified Cd3P2 cores stabilized with hexadecylamine to a 50 mL RB flask.[1]

-

Connect the flask to a Schlenk line and perform 3 cycles of evacuation and purging with argon.[1]

-

Heat the reaction to 160 °C.[1]

2. Shell Growth:

-

After 2 minutes at 160 °C, add 0.0054 g (0.216 mmol) of tris(trimethylsilyl)phosphine dispersed in 1 mL of oleylamine (B85491) dropwise to the RB flask over a one-minute period.[1]

-